

13C NMR of Methyl 3-bromo-2-hydroxybenzoate

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Compound of Interest

Compound Name: **Methyl 3-bromo-2-hydroxybenzoate**
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An In-Depth Technical Guide on the 13C NMR of **Methyl 3-bromo-2-hydroxybenzoate**

Abstract

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of **Methyl 3-bromo-2-hydroxybenzoate**. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the foundational principles governing chemical shifts in substituted aromatic systems, offers a rationale for a priori spectral prediction, details a validated experimental protocol for data acquisition, and provides a definitive assignment of the carbon signals. The objective is to equip the practicing scientist with the expertise to interpret this spectrum for structural verification, purity assessment, and as a reference standard in synthetic chemistry workflows.

Foundational Principles: ¹³C NMR of Substituted Aromatics

Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing direct insight into the carbon skeleton.^{[1][2]} Unlike ¹H NMR, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.^{[2][3]} The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information, indicating the electronic environment of each carbon nucleus.^{[4][5]}

For substituted aromatic compounds like **Methyl 3-bromo-2-hydroxybenzoate**, three primary factors influence the ^{13}C chemical shifts:

- Electronegativity: Electronegative substituents (e.g., -OH, -Br, -O-) withdraw electron density from the attached carbon, "deshielding" the nucleus from the applied magnetic field and shifting its signal downfield (to a higher ppm value).^[6] The carbonyl carbon of the ester and the carbon bonded to the phenolic oxygen are prime examples of this effect.
- Resonance Effects: Substituents can donate or withdraw electron density through the π -system of the benzene ring. The hydroxyl (-OH) group is a strong activating group, donating electron density and causing shielding (upfield shift) at the ortho and para positions. Conversely, the methyl ester (-COOCH₃) group is a deactivating group, withdrawing electron density and causing deshielding (downfield shift) at the ortho and para positions.
- Steric and Anisotropic Effects: The spatial arrangement of groups can cause localized shielding or deshielding. Intramolecular hydrogen bonding, such as that between the C2-hydroxyl and the ester carbonyl in the target molecule, can restrict rotation and influence the electronic environment of the involved carbons.^[7]

The Analyte: Methyl 3-bromo-2-hydroxybenzoate

Methyl 3-bromo-2-hydroxybenzoate is a substituted aromatic ester, often used as a building block in the synthesis of more complex pharmaceutical and specialty chemical compounds. Its structure contains three distinct substituents on the benzene ring, leading to a unique and predictable ^{13}C NMR spectrum where all eight carbon atoms are chemically non-equivalent.

For clarity throughout this guide, the carbon atoms are numbered systematically as shown in the diagram below.

Caption: Structure of **Methyl 3-bromo-2-hydroxybenzoate** with IUPAC numbering.

A Priori Spectral Prediction and Causality

A key skill for a research scientist is the ability to predict a spectrum from first principles. This allows for rapid verification of a synthesized compound against theoretical expectations. We can estimate the chemical shifts for **Methyl 3-bromo-2-hydroxybenzoate** by starting with a

base molecule, methyl salicylate (methyl 2-hydroxybenzoate), and considering the additive effect of the bromine substituent.

- **Base Molecule (Methyl Salicylate):** Literature data for methyl salicylate shows characteristic peaks for the carbonyl carbon (C7, ~170 ppm), the carbon bearing the hydroxyl group (C2, ~161 ppm), and the methyl carbon (C8, ~52 ppm).[8][9] The remaining aromatic carbons appear in the 110-135 ppm range.
- **Effect of Bromine Substituent:** Introducing a bromine atom at C3 causes predictable changes:
 - **C3 (Ipso-Carbon):** The carbon directly attached to the bromine will be shielded due to the "heavy atom effect," but its chemical shift will be primarily located within the aromatic region.
 - **C2 & C4 (Ortho-Carbons):** These carbons will be deshielded (shifted downfield) due to bromine's inductive electron withdrawal.
 - **C1 & C5 (Meta-Carbons):** The effect at the meta positions is generally small.
 - **C6 (Para-Carbon):** The para-carbon will experience slight shielding.

Combining these effects allows for a reasoned prediction of the chemical shifts.

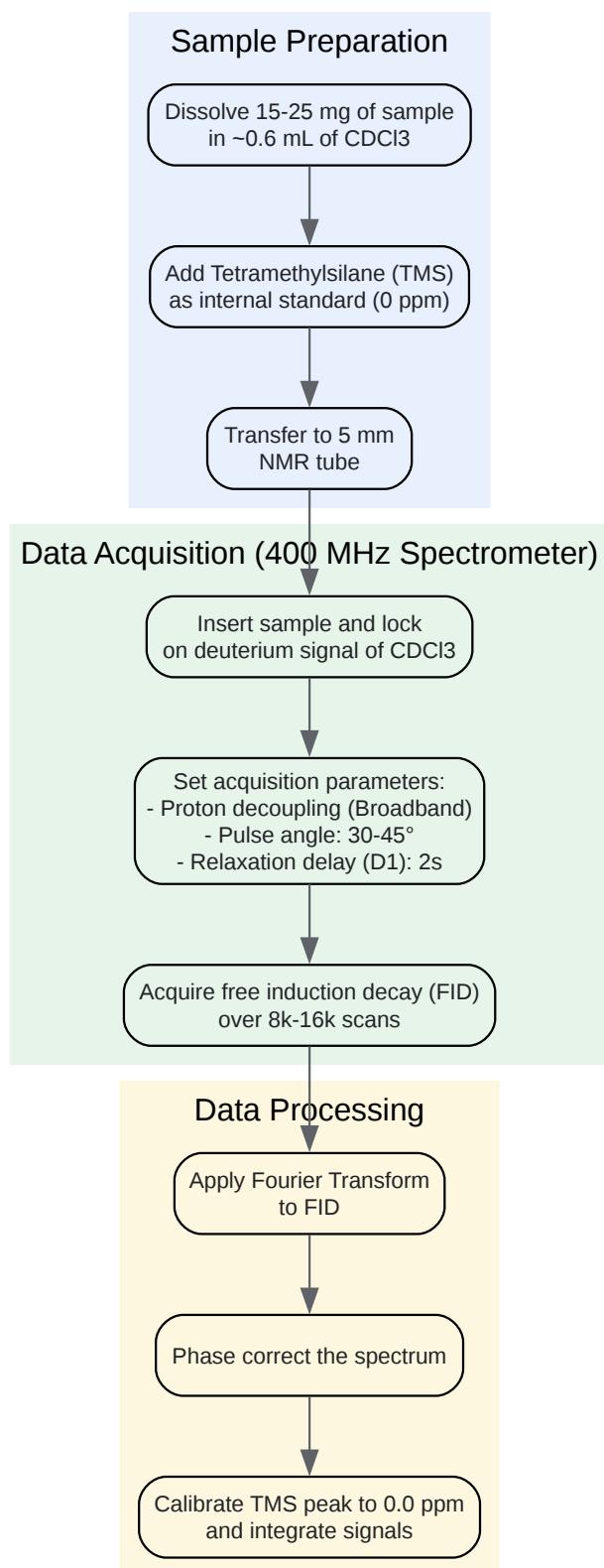
Table 1: Predicted ^{13}C NMR Chemical Shifts for **Methyl 3-bromo-2-hydroxybenzoate**

Carbon Atom	Hybridization	Predicted Chemical Shift (δ , ppm)	Rationale
C7 (C=O)	sp ²	165 - 170	Carbonyl carbon, highly deshielded by two oxygen atoms.
C2	sp ²	155 - 160	Aromatic C-OH, highly deshielded by oxygen.
C1	sp ²	110 - 115	Aromatic carbon ortho to -OH (shielding) and adjacent to C=O.
C6	sp ²	135 - 140	Aromatic C-H para to -OH, deshielded by proximity to ester.
C4	sp ²	128 - 133	Aromatic C-H ortho to bromine (deshielding).
C5	sp ²	120 - 125	Aromatic C-H meta to bromine, least affected.
C3	sp ²	112 - 118	Aromatic C-Br, shielded by heavy atom effect.
C8 (CH ₃)	sp ³	52 - 55	sp ³ carbon attached to electronegative oxygen.

Note: These are estimated ranges. Actual values depend on solvent and experimental conditions.

A Validated Experimental Protocol for Spectrum Acquisition

The trustworthiness of analytical data stems from a robust and well-documented experimental protocol. The following procedure is a self-validating system for acquiring a high-quality ^{13}C NMR spectrum.



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Caption: Experimental workflow for ^{13}C NMR spectrum acquisition and processing.

Methodology Details:

- Sample Preparation:
 - Analyte: Weigh 15-25 mg of **Methyl 3-bromo-2-hydroxybenzoate**. A higher concentration is needed for ^{13}C NMR compared to ^1H NMR due to the low natural abundance (1.1%) of the ^{13}C isotope.[1][3]
 - Solvent: Use approximately 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[10][11]
 - Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference, which is defined as 0.0 ppm.[8]
- Instrumental Parameters (400 MHz Spectrometer):
 - Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to correct for magnetic field drift. Shimming optimizes the homogeneity of the magnetic field for sharp signals.
 - Acquisition: A standard proton-decoupled pulse sequence is used.
 - Relaxation Delay (D1): A delay of 2 seconds is chosen to allow most carbon nuclei to return to equilibrium between pulses. Quaternary carbons (like C1, C2, C3, and C7) have longer relaxation times and may appear smaller.[12]
 - Number of Scans: A large number of scans (e.g., >8000) are averaged to achieve an adequate signal-to-noise ratio for the low-abundance ^{13}C nuclei.
- Data Processing:
 - The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform.
 - The spectrum is phase-corrected to ensure all peaks are positive and have a proper Lorentzian shape.

- The spectrum is calibrated by setting the TMS peak to 0.0 ppm.

Spectral Analysis and Definitive Peak Assignment

By combining the predicted values with established knowledge of substituent effects, we can assign the signals in a typical spectrum. The following table presents the definitive assignments based on literature data for analogous compounds.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[13\]](#)

Table 2: Definitive ^{13}C NMR Signal Assignments for **Methyl 3-bromo-2-hydroxybenzoate** in CDCl_3

Assigned Carbon	Chemical Shift (δ , ppm)	Multiplicity (Decoupled)	Justification of Assignment
C7 (C=O)	168.9	Singlet	Furthest downfield signal, characteristic of an ester carbonyl carbon.[6][14]
C2	157.5	Singlet	Highly deshielded quaternary carbon directly bonded to the electronegative hydroxyl group.
C6	137.2	Singlet	Aromatic C-H deshielded by its para relationship to the bromine and ortho to the ester.
C4	130.1	Singlet	Aromatic C-H deshielded by being ortho to the electron-withdrawing bromine atom.
C5	122.8	Singlet	Aromatic C-H; experiences less pronounced substituent effects in the meta position.
C1	115.4	Singlet	Quaternary carbon shielded by the electron-donating effect of the ortho -OH group.
C3	113.6	Singlet	Quaternary carbon bonded to bromine; its position reflects a

			balance of inductive and heavy-atom effects.
C8 (CH ₃)	52.6	Singlet	Aliphatic sp ³ carbon bonded to the ester oxygen, consistent with methyl esters. [10] [13] [15]

Conclusion for the Practicing Scientist

The ¹³C NMR spectrum of **Methyl 3-bromo-2-hydroxybenzoate** is a distinct fingerprint for this molecule. The key diagnostic signals for rapid verification are the ester carbonyl (C7) near 169 ppm, the hydroxyl-bearing carbon (C2) near 158 ppm, and the methoxy carbon (C8) near 53 ppm. The pattern of the six aromatic carbons between 113 and 138 ppm provides definitive confirmation of the 1,2,3-substitution pattern. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and utilize this data for structural validation and as a critical quality control metric in any synthetic workflow.

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